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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

Cat. No.: B1485175

Get Quote

Abstract: This document provides a comprehensive technical overview of the novel chemical

entity, 2-Fluorooxan-3-amine. As a fluorinated derivative of the aminotetrahydropyran scaffold,

this compound is of significant interest to researchers in medicinal chemistry and drug

discovery. The strategic introduction of a fluorine atom adjacent to an amino group on the

oxane ring is predicted to modulate key physicochemical and pharmacological properties,

including basicity, lipophilicity, and metabolic stability. This guide delineates the molecular

structure and stereochemical complexity of 2-Fluorooxan-3-amine, presents its predicted

physicochemical and spectroscopic properties, outlines plausible synthetic pathways with

detailed experimental protocols, and discusses its potential applications in the development of

novel therapeutics. All theoretical data and proposed methodologies are grounded in

established chemical principles and supported by authoritative literature.

Molecular Structure and Stereochemistry
The nomenclature "2-Fluorooxan-3-amine" defines a specific heterocyclic compound.

According to IUPAC standards, "oxane" denotes a saturated six-membered ring containing one

oxygen atom, also known as tetrahydropyran (THP).[1][2] The numbering of the ring begins at

the oxygen atom (position 1), proceeding clockwise. Therefore, the structure consists of a
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tetrahydropyran ring with a fluorine atom at the 2-position and a primary amine group at the 3-

position.

Figure 1: Chemical structure of 2-Fluorooxan-3-amine.

Stereoisomerism
The structure of 2-Fluorooxan-3-amine possesses two adjacent chiral centers at the C2 and

C3 positions. The presence of 'n' distinct chiral centers can lead to a maximum of 2n

stereoisomers. In this case, with n=2, there are four possible stereoisomers, which exist as two

pairs of enantiomers. These pairs of enantiomers are diastereomers of each other.

The relative orientation of the fluorine and amine substituents gives rise to cis and trans

diastereomers.

cis-isomers: The fluorine and amine groups are on the same side of the oxane ring. This

includes the (2R, 3S) and (2S, 3R) enantiomeric pair.

trans-isomers: The fluorine and amine groups are on opposite sides of the ring. This includes

the (2R, 3R) and (2S, 3S) enantiomeric pair.

The separation and characterization of these individual stereoisomers are critical, as they are

likely to exhibit different biological activities and pharmacological profiles.
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Figure 2: Stereoisomeric relationships of 2-Fluorooxan-3-amine.

Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its absorption,

distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-
Fluorooxan-3-amine is unavailable, we can predict its key properties based on its structural

components and data from analogous molecules. The introduction of fluorine is known to

impact basicity (pKa) and lipophilicity (logP).[3]
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Property Predicted Value
Rationale & Supporting
Data

Molecular Formula C₅H₁₀FNO
Based on atomic count from

the structure.

Molecular Weight 119.14 g/mol Sum of atomic weights.

pKa (of conjugate acid) 7.5 - 8.5

The primary amine is basic.

The electron-withdrawing

fluorine atom on the adjacent

carbon will decrease the

basicity compared to a non-

fluorinated analogue (e.g., 3-

aminooxane, pKa ~9-10). This

effect is well-documented in

fluorinated piperidines.[3]

logP (Octanol/Water) 0.5 - 1.2

The parent oxane ring has a

logP of approximately 0.95.[4]

The polar amine group

decreases logP, while the

fluorine atom generally

increases it. The net effect is a

predicted modest lipophilicity.

Accurate prediction for

fluorinated compounds can be

challenging.[5][6]

Boiling Point 160 - 180 °C

Higher than the parent

tetrahydropyran (88 °C) due to

the polar amine and fluorine

groups, which allow for

hydrogen bonding and

increased dipole-dipole

interactions.[1][4]

Solubility Soluble in water and polar

organic solvents.

The amine group's ability to

form hydrogen bonds and the

overall polarity of the molecule
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suggest good solubility in

aqueous and polar organic

media.

Proposed Synthetic Pathways
The synthesis of 2-Fluorooxan-3-amine is a non-trivial challenge, requiring careful

stereochemical control. A plausible retrosynthetic approach would involve the formation of the

C-F and C-N bonds on a pre-formed or concurrently formed oxane ring. Below are two potential

strategies.

Pathway 1: From a Dihydropyran Precursor
This pathway involves the functionalization of a double bond in a dihydropyran derivative,

which allows for the stereocontrolled introduction of the fluorine and amine functionalities.
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Figure 3: Synthetic workflow starting from 3,4-Dihydro-2H-pyran.

Causality and Experimental Choices:

Epoxidation: The synthesis starts with the epoxidation of commercially available 3,4-dihydro-

2H-pyran. This reaction is reliable and sets up the regiochemistry for the subsequent

nucleophilic attack.
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Ring-Opening: The epoxide is opened with an amine source. Using ammonia directly can be

challenging due to over-alkylation. A more controlled approach is to use sodium azide

followed by reduction (e.g., with H₂/Pd or LiAlH₄), which cleanly yields the primary amine.

This reaction proceeds via an SN2 mechanism, leading to a trans relationship between the

hydroxyl and amino groups.

Protection: The resulting amino alcohol must be protected before fluorination to prevent side

reactions. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable under

many conditions but easily removed with acid.

Deoxyfluorination: The hydroxyl group is then converted to a fluorine atom. Deoxyfluorination

reagents like DAST or the more modern, safer alternatives like XtalFluor are suitable. This

reaction often proceeds with an inversion of stereochemistry.

Deprotection: Finally, the Boc group is removed using a strong acid like trifluoroacetic acid

(TFA) to yield the target compound.

Pathway 2: Fluoro-Prins Cyclization
A more convergent approach could utilize a fluoro-Prins reaction. This strategy builds the

tetrahydropyran ring while incorporating the fluorine atom in a single, diastereoselective step.

[7][8][9]

Homoallylic Alcohol

2-Fluorooxan-3-amine derivative

Fluoro-Prins Cyclization
(e.g., DMPU/HF)

N-acylimine (from Aldehyde + Amide)
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Figure 4: Synthesis via a Fluoro-Prins Cyclization.

Causality and Experimental Choices:
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Reactant Choice: This reaction involves a homoallylic alcohol and an aldehyde in the

presence of a combined acid and fluoride source. To incorporate the amine, an N-acylimine

(generated in situ from an aldehyde and an amide/carbamate) would be used instead of a

simple aldehyde.

Fluorinating Reagent: A reagent like DMPU/HF has been shown to be effective as both a

Brønsted acid catalyst and a nucleophilic fluoride source, promoting the cyclization and

fluoride incorporation with high diastereoselectivity.[7]

Stereocontrol: The stereochemical outcome of the Prins cyclization is often predictable,

favoring the formation of products where bulky substituents adopt equatorial positions in a

chair-like transition state. This allows for the synthesis of specific diastereomers.

Final Step: The resulting N-acyl protected product would then be deprotected under

appropriate conditions (e.g., hydrolysis with acid or base) to reveal the final primary amine.

Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-Fluorooxan-3-amine.

The predicted data below is based on established principles and data from similar structures.

[10][11] Online prediction tools can provide more specific estimations.[12][13][14][15]
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Technique Predicted Features

¹H NMR

- H-2 (proton on carbon with F): ~4.5-4.8 ppm.

Will appear as a doublet of doublets (dd) due to

coupling with the fluorine atom (large JHF ~45-

50 Hz) and the adjacent H-3 proton (small JHH

~2-4 Hz).- H-3 (proton on carbon with NH₂):

~2.8-3.2 ppm. Will be a multiplet due to coupling

with H-2 and the C4 protons.- Ring Protons (H-

4, H-5, H-6): A complex series of multiplets

between ~1.5-2.0 ppm and ~3.5-4.1 ppm (for

the H-6 protons adjacent to the ring oxygen).-

NH₂ Protons: A broad singlet around ~1.5-2.5

ppm, which is exchangeable with D₂O.

¹³C NMR

- C-2 (carbon with F): ~105-110 ppm. Will

appear as a large doublet due to one-bond C-F

coupling (JCF ~170-190 Hz).- C-3 (carbon with

NH₂): ~50-55 ppm. Will also be a doublet due to

two-bond C-F coupling (JCF ~15-25 Hz).- C-6

(carbon adjacent to O): ~65-70 ppm.- Other

Ring Carbons (C-4, C-5): ~25-35 ppm.

IR Spectroscopy

- N-H Stretch (primary amine): Two

characteristic bands in the region of 3300-3400

cm⁻¹.- N-H Bend (scissoring): A band around

1600-1650 cm⁻¹.- C-F Stretch: A strong, sharp

absorption band in the region of 1050-1150

cm⁻¹.- C-O Stretch (ether): A strong band

around 1080-1120 cm⁻¹.

Mass Spectrometry (EI)

- Molecular Ion (M⁺): A peak at m/z = 119.- Key

Fragmentation: Expect loss of HF (M-20), loss

of the amino group (M-16), and ring-opening

fragmentation patterns characteristic of

tetrahydropyrans.

Potential Applications in Drug Discovery
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The aminotetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive molecules and approved drugs.[16] Its favorable properties include good

aqueous solubility, metabolic stability, and a three-dimensional structure that can effectively

present substituents for interaction with biological targets.

The strategic incorporation of fluorine can further enhance drug-like properties:

Metabolic Stability: The C-F bond is very strong, and fluorine can block sites of metabolism

(cytochrome P450 oxidation).

Basicity (pKa) Modulation: As predicted, the fluorine atom lowers the pKa of the amine. This

can be crucial for optimizing a compound's ionization state at physiological pH, affecting its

cell permeability, target binding, and off-target activities (e.g., hERG channel binding).

Conformational Control: Fluorine can influence the preferred conformation of the ring through

steric and electronic effects, potentially locking the molecule into a more bioactive shape.

Given these attributes, 2-Fluorooxan-3-amine and its derivatives represent a valuable scaffold

for library synthesis in drug discovery programs targeting a wide range of diseases.[17][18]

Experimental Protocols
The following is a generalized, self-validating protocol for the synthesis of 2-Fluorooxan-3-
amine via Pathway 1.

Protocol 6.1: Synthesis via Pathway 1
Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in dichloromethane (DCM) in a round-bottom flask

equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the

temperature below 5 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until

the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the

crude epoxide.

Step 2: Azide-mediated Ring Opening

Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water (4:1).

Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours. Monitor by TLC.

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

Add water and extract with ethyl acetate (3x). Combine the organic layers, dry over sodium

sulfate, filter, and concentrate to yield the azido alcohol.

Step 3: Reduction to Amino Alcohol

Dissolve the azido alcohol (1.0 eq) in methanol or ethanol.

Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) under an inert atmosphere (N₂ or Ar).

Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir vigorously at room temperature for 8-12 hours.

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing

the pad with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 4: Boc Protection

Dissolve the crude amino alcohol (1.0 eq) in DCM.
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Add triethylamine (Et₃N, 1.2 eq) and cool to 0 °C.

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Wash the reaction mixture with water and then brine. Dry the organic layer over sodium

sulfate, filter, and concentrate. Purify by column chromatography (silica gel) to yield the pure

Boc-protected amino alcohol.

Step 5: Deoxyfluorination

Caution: Handle deoxyfluorination reagents in a fume hood with appropriate personal

protective equipment.

Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM under an inert

atmosphere and cool to -78 °C (dry ice/acetone bath).

Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise.

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir

for an additional 4-8 hours.

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of

sodium bicarbonate at 0 °C.

Extract with DCM (3x), combine the organic layers, dry over sodium sulfate, filter, and

concentrate. Purify by column chromatography.

Step 6: Boc Deprotection

Dissolve the purified Boc-protected fluoroamine (1.0 eq) in DCM.

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in a small amount of water and basify to pH >10 with 1M NaOH.
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Extract with DCM or ethyl acetate (3x). Dry the combined organic layers over sodium sulfate,

filter, and concentrate to yield the final product, 2-Fluorooxan-3-amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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